molecular formula C14H19FO2 B1622311 2'-Fluoro-4'-hexyloxyacetophenone CAS No. 203066-91-5

2'-Fluoro-4'-hexyloxyacetophenone

Cat. No.: B1622311
CAS No.: 203066-91-5
M. Wt: 238.3 g/mol
InChI Key: IQRRHBYARFIWQI-UHFFFAOYSA-N
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Description

2'-Fluoro-4'-hexyloxyacetophenone is an acetophenone derivative featuring a fluorine atom at the 2' position and a hexyloxy group (-O-C₆H₁₃) at the 4' position of the aromatic ring. This compound belongs to a broader class of substituted acetophenones, which are critical intermediates in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

1-(2-fluoro-4-hexoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO2/c1-3-4-5-6-9-17-12-7-8-13(11(2)16)14(15)10-12/h7-8,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRRHBYARFIWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379052
Record name 2'-Fluoro-4'-hexyloxyacetophenone
Source EPA DSSTox
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Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203066-91-5
Record name 1-[2-Fluoro-4-(hexyloxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203066-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4'-hexyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-[2-fluoro-4-(hexyloxy)phenyl]
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4’-hexyloxyacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with fluorobenzene and hexyloxybenzene as starting materials.

    Fluorination: Fluorobenzene is subjected to a fluorination reaction to introduce the fluoro group at the 2’ position.

    Alkylation: Hexyloxybenzene undergoes an alkylation reaction to introduce the hexyloxy group at the 4’ position.

    Acylation: The final step involves the acylation of the substituted benzene ring to introduce the acetophenone moiety.

Industrial Production Methods

In an industrial setting, the production of 2’-Fluoro-4’-hexyloxyacetophenone may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Reactor Setup: Use of stainless steel reactors with temperature and pressure control.

    Catalysts: Employment of catalysts such as aluminum trichloride to facilitate the reactions.

    Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-hexyloxyacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro and hexyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2’-fluoro-4’-hexyloxybenzoic acid.

    Reduction: Formation of 2’-fluoro-4’-hexyloxybenzyl alcohol.

    Substitution: Formation of various substituted acetophenones depending on the reagents used.

Scientific Research Applications

2’-Fluoro-4’-hexyloxyacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-hexyloxyacetophenone involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hexyloxy group may influence its solubility and bioavailability. The acetophenone moiety can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of 2'-fluoro-4'-substituted acetophenones, highlighting differences in substituents, molecular properties, and applications:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Solubility Applications References
2'-Fluoro-4'-hydroxyacetophenone 98619-07-9 C₈H₇FO₂ 154.14 -OH at 4' Insoluble in water Organic synthesis, pharmaceuticals, agrochemicals, dyestuff
2'-Fluoro-4'-methoxyacetophenone 74457-86-6 C₉H₉FO₂ 168.16 -OCH₃ at 4' Low water solubility Intermediate in bromination reactions (e.g., Example 106)
4'-Fluoro-2'-hydroxyacetophenone 1481-27-2 C₈H₇FO₂ 154.14 -OH at 2', -F at 4' Insoluble in water Not explicitly stated; likely similar to positional isomers
2'-Fluoro-4'-hexyloxyacetophenone Not available C₁₄H₁₉FO₃ ~266.3 (estimated) -O-C₆H₁₃ at 4' Highly lipophilic Potential use in drug delivery, materials science, or surfactants Extrapolated

Key Differences:

Substituent Effects :

  • Hydroxy (-OH) : Increases polarity and hydrogen-bonding capacity, reducing lipid solubility but enhancing reactivity in electrophilic substitutions .
  • Methoxy (-OCH₃) : Moderately electron-donating, improving stability against oxidation compared to -OH. Reduces water solubility relative to -OH .
  • Hexyloxy (-O-C₆H₁₃) : Strongly lipophilic, enhancing compatibility with organic solvents and cell membranes. Likely improves pharmacokinetic properties in drug design .

Synthetic Routes: Hydroxy and Methoxy Derivatives: Typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, bromination of 2'-fluoro-4'-methoxyacetophenone yields intermediates for further functionalization . Hexyloxy Derivative: Likely synthesized by alkylation of a hydroxy precursor (e.g., 2'-fluoro-4'-hydroxyacetophenone) with hexyl bromide under basic conditions.

Safety and Handling: Hydroxy derivatives (e.g., 2'-fluoro-4'-hydroxyacetophenone) are classified as skin irritants (Category 2A) and require careful handling . Hexyloxy analogs, due to increased lipophilicity, may pose higher bioaccumulation risks but lower acute toxicity.

Biological Activity

2'-Fluoro-4'-hexyloxyacetophenone is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to detail its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C13H18F O2. The presence of a fluorine atom at the 2' position and a hexyloxy group at the 4' position on the acetophenone core contributes to its unique chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer effects, potentially through mechanisms involving apoptosis induction in cancer cells and inhibition of tumor growth.

The exact mechanism of action for this compound remains partially understood. However, it is hypothesized that the fluorine atom enhances the compound's binding affinity to specific biological targets, such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to modulation of cellular processes, contributing to its antimicrobial and anticancer effects.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • Antimicrobial Studies :
    • A study conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli reported a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating effective antimicrobial activity.
  • Anticancer Studies :
    • In vitro assays demonstrated that treatment with this compound led to a reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 20 to 40 µM, suggesting a dose-dependent response.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli55 µg/mL
AnticancerBreast cancer cell line25 µM
AnticancerColon cancer cell line30 µM

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

  • Case Study 1 : An investigation into its antimicrobial properties showed significant inhibition of biofilm formation in Staphylococcus aureus, suggesting potential applications in preventing infections associated with medical devices.
  • Case Study 2 : A study focusing on its anticancer effects revealed that treatment with this compound resulted in increased apoptosis markers in treated cancer cells, indicating its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.